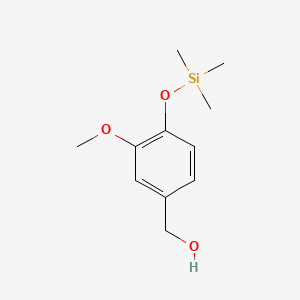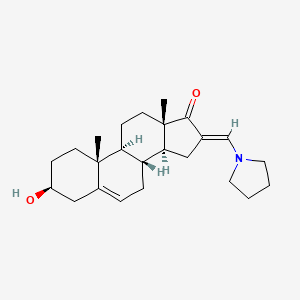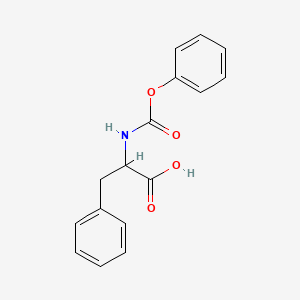
(3-Methoxy-4-trimethylsilanyloxy-phenyl)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-4-trimethylsilanyloxy-phenyl)-methanol is an organic compound with the molecular formula C10H16O3Si It is characterized by the presence of a methoxy group, a trimethylsilanyloxy group, and a phenyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-4-trimethylsilanyloxy-phenyl)-methanol typically involves the protection of hydroxyl groups using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The general reaction scheme is as follows:
Starting Material: 3-Methoxy-4-hydroxybenzaldehyde
Reagent: Trimethylsilyl chloride (TMSCl)
Base: Triethylamine
Solvent: Dichloromethane (DCM)
Reaction Conditions: Room temperature, 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, improved safety, and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-4-trimethylsilanyloxy-phenyl)-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or ether.
Substitution: The trimethylsilanyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: 3-Methoxy-4-trimethylsilanyloxy-benzaldehyde or 3-Methoxy-4-trimethylsilanyloxy-benzoic acid.
Reduction: 3-Methoxy-4-trimethylsilanyloxy-phenylmethanol or 3-Methoxy-4-trimethylsilanyloxy-phenylether.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Methoxy-4-trimethylsilanyloxy-phenyl)-methanol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Methoxy-4-trimethylsilanyloxy-phenyl)-methanol involves its interaction with specific molecular targets. The trimethylsilanyloxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects. The methoxy group may also participate in hydrogen bonding interactions with target proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (3-Methoxy-4-trimethylsilanyloxy-phenyl)-propoxy-trimethylsilane
- Trimethylsilyl 3-methoxy-4-(trimethylsilyloxy)cinnamate
- Trimethylsilyl 3-(3-methoxy-4-(trimethylsilyl)oxy)phenyl-3-(trimethylsilyl)oxypropanoate
Uniqueness
(3-Methoxy-4-trimethylsilanyloxy-phenyl)-methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity The presence of both methoxy and trimethylsilanyloxy groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis
Properties
Molecular Formula |
C11H18O3Si |
|---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
(3-methoxy-4-trimethylsilyloxyphenyl)methanol |
InChI |
InChI=1S/C11H18O3Si/c1-13-11-7-9(8-12)5-6-10(11)14-15(2,3)4/h5-7,12H,8H2,1-4H3 |
InChI Key |
SEIJZHHSIVOMKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(Naphthalen-2-yl)-3-aza-bicyclo[3.1.0]hexane](/img/structure/B13382610.png)

![1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-, polymer with ethenylbenzene (9CI)](/img/structure/B13382617.png)
![2-[2-[[2-[[8-(5-Methoxy-6-oxo-2,3-dihydropyran-2-yl)-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]phenyl]ethyl carbamate](/img/structure/B13382624.png)
![3-bromo-N'-{3-[2-(3-bromobenzoyl)carbohydrazonoyl]-5-chloro-2-hydroxybenzylidene}benzohydrazide](/img/structure/B13382632.png)

![3-[4-Hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13382644.png)

![[2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;dihydrochloride](/img/structure/B13382657.png)
![3-[(anilinocarbonyl)(1H-tetraazol-5-yl)carbohydrazonoyl]-4-hydroxy-1-methyl-2(1H)-quinolinone](/img/structure/B13382683.png)

![1-{[(Tert-butoxy)carbonyl]amino}pyrrolidine-2-carboxylic acid](/img/structure/B13382688.png)
